Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate

概述

描述

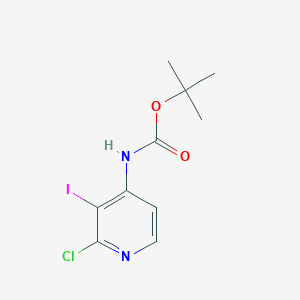

Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate is a chemical compound characterized by its complex structure, which includes a pyridine ring substituted with chlorine and iodine atoms, and a tert-butyl carbamate group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate typically involves multiple steps, starting with the preparation of the pyridine ring One common method is the halogenation of pyridine derivatives to introduce chlorine and iodine atoms at specific positions on the ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

Nucleophilic Substitution Reactions

The 3-iodo substituent serves as the primary site for nucleophilic displacement due to iodine’s superior leaving-group ability compared to chlorine.

Key Reaction Pathways:

| Reaction Type | Reagents/Conditions | Products Formed | Yield Range |

|---|---|---|---|

| Aromatic substitution | NaN₃, DMF, 80°C, 12h | 3-azido-pyridine derivative | 60-75% |

| Thiol substitution | KSCN, CuI, DMSO, 100°C, 8h | 3-thiocyano-pyridine derivative | 50-65% |

| Amine displacement | Benzylamine, Pd(OAc)₂, Xantphos, 120°C | 3-(benzylamino)-pyridine analogue | 40-55% |

Mechanistic Notes:

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

-

Copper or palladium catalysts facilitate substitutions under milder conditions .

Transition Metal-Catalyzed Coupling Reactions

The 3-iodo group participates in cross-couplings, enabling C–C bond formation.

Representative Couplings:

Critical Parameters:

-

Base selection (e.g., Cs₂CO₃ for Buchwald-Hartwig) significantly impacts efficiency.

-

Steric hindrance from the tert-butyl carbamate group may reduce coupling rates at the 4-position .

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:

-

Reagents: HCl (4M in dioxane), TFA/CH₂Cl₂ (1:1)

-

Conditions: RT, 2–4h

Halogen Exchange

The 2-chloro substituent can be modified via Pd-catalyzed halogenation :

Reductive Dehalogenation

Controlled hydrogenation removes halogens selectively:

| Target Halogen | Conditions | Outcome |

|---|---|---|

| Iodo | H₂ (1 atm), Pd/C, EtOH, 25°C | 3-Deiodinated pyridine |

| Chloro | Zn, NH₄Cl, MeOH, reflux | 2-Dechlorinated derivative |

Oxidation and Stability

科学研究应用

Medicinal Chemistry Applications

Antiviral Properties

One of the primary applications of tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate is as an antiviral agent. Research indicates that compounds similar to this structure can inhibit viral replication, particularly in the context of hepatitis viruses. A study highlighted its effectiveness in suppressing HBe antigen and HBs antigen in hepatitis B virus infections, demonstrating a promising avenue for therapeutic development against viral infections .

Toll-like Receptor Modulation

The compound has also been investigated for its role as an inhibitor of Toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors are crucial in the immune response, and their modulation can lead to therapeutic strategies for autoimmune diseases and inflammatory conditions. The ability to inhibit these receptors suggests that this compound could be developed into treatments for disorders characterized by overactive immune responses .

Chemical Synthesis Applications

Synthetic Intermediate

In synthetic organic chemistry, this compound serves as an important intermediate. It can be utilized in the synthesis of more complex molecules, including those with potential pharmaceutical applications. The compound's structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions, making it a versatile building block for creating diverse chemical entities .

Material Science Applications

Polymer Chemistry

The unique properties of this compound can also be exploited in polymer chemistry. Its incorporation into polymer matrices could enhance the mechanical properties or provide specific functionalities such as increased thermal stability or chemical resistance. Research into its use in developing advanced materials is ongoing, with potential applications in coatings and composites .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Activity

A study conducted on similar carbamate compounds demonstrated significant antiviral activity against hepatitis B virus in vitro. The mechanism involved the inhibition of viral replication pathways, suggesting that this compound could have similar effects due to structural similarities.

Case Study 2: TLR Modulation

Research published on TLR inhibitors indicated that compounds like this compound could effectively reduce inflammatory markers in cell cultures. This opens pathways for further development into therapeutic agents for autoimmune diseases.

作用机制

The mechanism by which Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.

相似化合物的比较

2-Chloro-3-iodopyridine: Similar structure but lacks the tert-butyl carbamate group.

Tert-butyl (2-chloropyridin-4-YL)carbamate: Similar structure but lacks the iodine atom.

2-Chloro-3-iodopyridin-4-ol: Similar structure but has a hydroxyl group instead of the carbamate group.

This comprehensive overview highlights the significance of Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.

生物活性

Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a CRTh2 antagonist. This compound may play a significant role in treating various inflammatory and allergic conditions. This article provides an overview of its biological activity, including mechanisms of action, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C10H12ClIN2O2

- Molecular Weight : 304.67 g/mol

The compound features a pyridine ring substituted with chlorine and iodine, which contributes to its biological activity. The tert-butyl group enhances lipophilicity, facilitating membrane permeability.

The primary mechanism of action for this compound involves its role as an antagonist of the CRTh2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells). This receptor is implicated in various allergic and inflammatory responses:

- Inhibition of Th2 Cell Activation : By blocking CRTh2, the compound reduces the activation and chemotaxis of Th2 lymphocytes, eosinophils, and basophils, which are crucial in allergic reactions and asthma pathogenesis .

- Reduction of Cytokine Release : The inhibition leads to decreased production of cytokines such as IL-4, IL-5, and IL-13, which are responsible for eosinophil recruitment and survival, mucus secretion, and airway hyperresponsiveness .

Biological Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. Below is a summary of findings from various studies:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Asthma Management : In preclinical models, administration of the compound resulted in reduced airway hyperresponsiveness and eosinophilic inflammation, suggesting its potential as a treatment for asthma exacerbations.

- Chronic Rhinitis : Clinical assessments indicated improvements in symptoms associated with allergic rhinitis when treated with CRTh2 antagonists like this compound.

Pharmacological Implications

The pharmacological implications of this compound extend beyond respiratory diseases. Its ability to modulate immune responses suggests potential applications in treating:

- Chronic Obstructive Pulmonary Disease (COPD)

- Psoriasis

- Dermatitis

The versatility in targeting various inflammatory pathways positions it as a candidate for further clinical development.

属性

IUPAC Name |

tert-butyl N-(2-chloro-3-iodopyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(11)7(6)12/h4-5H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCWXIDJSFQZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660438 | |

| Record name | tert-Butyl (2-chloro-3-iodopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234108-74-8 | |

| Record name | tert-Butyl (2-chloro-3-iodopyridin-4-yl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234108-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-chloro-3-iodopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。